Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one is a complex organic compound characterized by its unique spirocyclic structure, which integrates a cyclopropane and a pyrrolopyridine moiety. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is cataloged under the Chemical Abstracts Service number 1637752-28-3 and can be synthesized through various organic reactions, primarily involving cyclization techniques that link the cyclopropane and pyridine rings. Its synthesis and properties have been discussed in various academic papers and patents, reflecting its significance in research and development.
Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one falls under the category of spirocyclic compounds. These compounds are notable for their unique three-dimensional structures that can impart distinct chemical properties and biological activities.
The synthesis of Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one typically involves multi-step organic reactions. One common approach includes:
The synthesis may require specific catalysts or solvents to optimize reaction conditions, such as temperature and pressure. For instance, phosphine-catalyzed reactions have been reported to be effective for synthesizing similar spirocyclic compounds .
The molecular structure of Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one can be described by its linear formula . The compound features a spiro center where the cyclopropane ring is fused with the pyrrolopyridine system.
Key structural data includes:
Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one may undergo various chemical reactions typical for spirocyclic compounds:
The reactivity of this compound can be influenced by substituents on the rings, which may enhance or diminish reactivity based on electronic effects.
The mechanism of action for Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors.
Research indicates potential activity against specific targets in cancer pathways, particularly involving cyclin-dependent kinases (CDKs), suggesting a role in inhibiting cell proliferation . Further studies are required to clarify its precise mechanisms.
Spiro[cyclopropane-1,3'-pyrrolo[2,3-C]pyridin]-2'(1'H)-one has potential applications in:
Research continues to explore its full potential and broaden its applications in therapeutic contexts.
Spiroannelation constitutes the foundational approach for constructing the quaternary spirocenter. Two predominant methodologies exist: transition-metal-catalyzed cyclization and metal-free diazo precursor routes.
Phosphine-catalyzed [3+2] cycloadditions employ activated methylene precursors (e.g., 3-methyleneindolin-2-ones) with cyclopropanation agents like phenyldiazomethane. This leverages nucleophilic phosphine activation to generate zwitterionic intermediates that undergo stereoselective annelation, yielding spiro scaffolds with moderate diastereoselectivity (typically 1.5–3.5:1 dr) [4].
Transition-metal-free cyclopropanation utilizes in situ-generated diazo equivalents from tosylhydrazone salts (e.g., R-N₂Tos). Under basic conditions (e.g., cesium carbonate), these salts decompose to diazo intermediates that react with pyrrolopyridinone olefins, achieving high yields (typically >85%) and enhanced diastereocontrol. This method circumvents safety hazards associated with isolated diazo compounds [7] [8].
Table 1: Comparative Spiroannelation Methodologies
Method | Key Reagent | Yield Range | Diastereoselectivity | Limitations |
---|---|---|---|---|
Phosphine-Catalyzed [3+2] | Phenyldiazomethane | 60-75% | 1.5–3.5:1 dr | Requires hazardous diazo compounds |
Tosylhydrazone Salt Cyclization | Ar-NHNHTS/Cs₂CO₃ | 85-95% | >10:1 dr | Sensitive to base strength |
Condensation with α-halo carbonyl partners enables direct cyclopropane ring formation. α-Bromo-γ-butyrolactones serve as electrophilic cyclopropanating agents when reacted with pyrrolopyridinone enolates.
The reaction proceeds via nucleophilic displacement: Deprotonation of the pyrrolopyridinone at C3 (using bases like sodium hydride or DBU) generates a stabilized enolate, which attacks the α-carbon of the bromolactone. Subsequent intramolecular lactone ring opening and decarboxylative closure yield the spiro[cyclopropane] architecture. Solvent polarity critically influences reaction kinetics, with dimethylformamide or acetonitrile optimizing yields (70–82%). Elevated temperatures (80–100°C) are often required for complete conversion [6].
Regiochemical outcomes depend on substituents on the pyrrolopyridine nitrogen. Unsubstituted derivatives (N-H) favor C3 alkylation, whereas N-alkylated analogues may undergo competitive O-alkylation, necessitating protective group strategies.
Table 2: Substituent Effects in α-Bromo-γ-Butyrolactone Condensations
Pyrrolopyridine N-Substituent | Preferred Attack Site | Yield (%) | Byproduct Formation |
---|---|---|---|
H | C3 (Carbon) | 78-82 | <5% |
Methyl | C3 (Carbon) | 70-75 | 10–15% (O-alkylation) |
Benzyl | C3 (Carbon) | 68-72 | 12–18% (O-alkylation) |
Decarboxylative strategies provide atom-economical access to optimized spiro frameworks. Two key approaches are employed:
Reductive cyclization of nitro-diesters involves precursors like ethyl 2-nitro-3-(2-oxopyridin-3-yl)propanoate. Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine, which spontaneously cyclizes via intramolecular nucleophilic attack onto the lactam carbonyl, forming the pyrrolopyridinone. Subsequent base-mediated cyclopropanation (e.g., with diiodomethane and zinc-silver couple) completes the spiro system. This sequence suffers from moderate regioselectivity due to competing quinoline formation [4].
Acid-catalyzed decarboxylative closure utilizes spiro[cyclopropane-1,3'-indoline]-2'-carboxylic acid derivatives. Under strong acidic conditions (e.g., polyphosphoric acid, PPA, at 120°C), decarboxylation initiates a ring contraction/rearrangement cascade, yielding the fused pyrrolopyridinone. Quantum chemical studies indicate a concerted asynchronous mechanism where protonation of the carboxylate facilitates CO₂ loss, followed by electrophilic cyclization [4] [7].
Key Mechanistic Insight: Computational analyses reveal that cyclopropane ring strain lowers the activation barrier for decarboxylation by ~8 kcal/mol compared to non-cyclopropanated analogues, enhancing reaction efficiency [7].
The stereoselective construction of the spirocyclopropane motif is governed by steric, electronic, and catalytic factors:
Diastereoselective ylide additions leverage stabilized sulfonium ylides (e.g., dimethylsulfonium phenacylide). The ylide attacks the exocyclic double bond of 3-methylene pyrrolopyridinones from the less hindered face, typically trans to the lactam carbonyl. This furnishes trans-configured spiro[cyclopropane] products with dr up to 6:1. Electronic effects from pyridine nitrogen lone pair repulsion further bias ylide approach trajectories [4].
Chiral auxiliary-mediated cyclopropanation employs enantiopure controllers (e.g., Oppolzer’s sultam or Evans’ oxazolidinone) tethered to the pyrrolopyridinone nitrogen. Cyclopropanation reagents (e.g., ethyl diazoacetate with Rh₂(S-DOSP)₄) deliver enantioselectivities >90% ee. The auxiliary dictates face shielding via steric bulk or chelation, with magnesium iodide often enhancing stereodifferentiation [8].
Table 3: Stereochemical Outcomes Using Chiral Auxiliaries
Chiral Auxiliary | Catalyst System | de (%) | ee (%) | Relative Rate |
---|---|---|---|---|
(S)-(−)-1-Phenylethylamine | Rh₂(OAc)₄ | 82 | 75 | 1.0 |
(R)-(−)-Bornyloxyacetyl | Cu(OTf)₂/(S)-Ph-BOX | >95 | 92 | 0.8 |
(S)-N-Acryloyl-4-phenyloxazolidinone | Pd₂(dba)₃/(R)-BINAP | 88 | 89 | 0.7 |
Solvent-directed asymmetric induction exploits polar aprotic solvents (e.g., dimethylformamide) in Simmons-Smith reactions. Zinc carbenoids (ICH₂ZnI) coordinate with the pyrrolopyridinone carbonyl oxygen, enabling substrate-directed delivery of the methylene group. This achieves syn selectivity relative to the lactam oxygen, with dr values of 4:1–7:1 [4] [8].
This synthesis-focused analysis excludes pharmacological data per outlined constraints, emphasizing molecular construction principles validated across peer-reviewed methodologies.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1